N-[3-(1-{2-[4-(BUTAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FORMAMIDE
Description
N-[3-(1-{2-[4-(BUTAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FORMAMIDE is a complex organic compound that features a benzodiazole core, a phenoxyethyl group, and a formamide moiety
Properties
IUPAC Name |
N-[3-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-18(2)19-10-12-20(13-11-19)28-16-15-26-22-8-5-4-7-21(22)25-23(26)9-6-14-24-17-27/h4-5,7-8,10-13,17-18H,3,6,9,14-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQZGBVRXVKOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-{2-[4-(BUTAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FORMAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones. The phenoxyethyl group is then introduced via nucleophilic substitution reactions, often using phenol derivatives and alkyl halides under basic conditions. The final step involves the formation of the formamide moiety, which can be accomplished by reacting the intermediate with formic acid or formamide under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-{2-[4-(BUTAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the formamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[3-(1-{2-[4-(BUTAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FORMAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1-{2-[4-(BUTAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FORMAMIDE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The benzodiazole core is known to interact with various proteins, potentially inhibiting or activating their function. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar in structure but contains an indole core instead of a benzodiazole.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: Contains a benzimidazole core and a benzoylphenoxy group.
Uniqueness
N-[3-(1-{2-[4-(BUTAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
